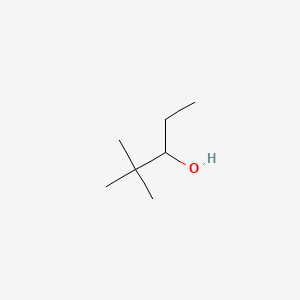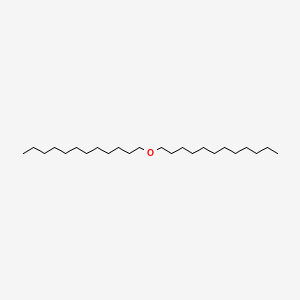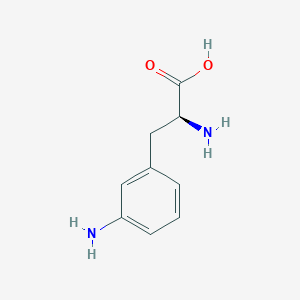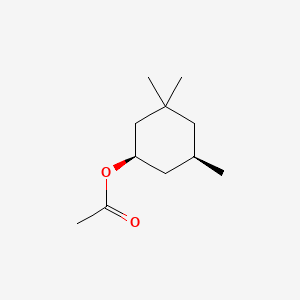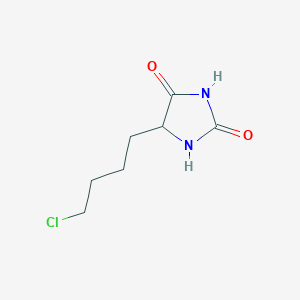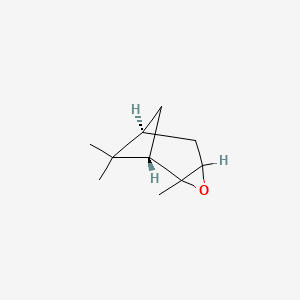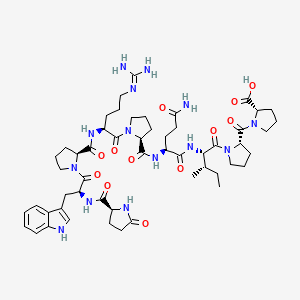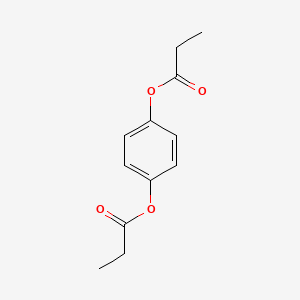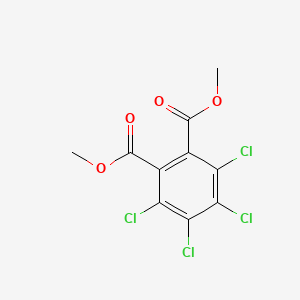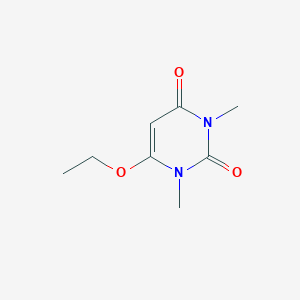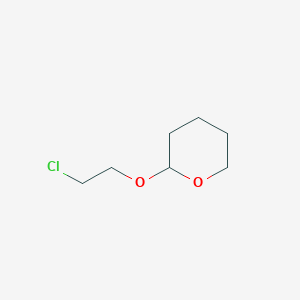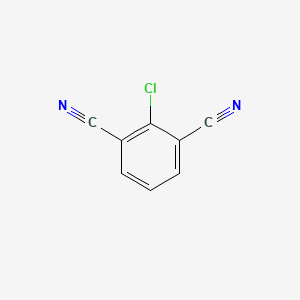
2-氯异苯二甲腈
描述
2-Chloroisophthalonitrile is an organic compound with the molecular formula C8H3ClN2. It is a derivative of isophthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
2-Chloroisophthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
It is known that similar compounds interact with various proteins and enzymes in the cell
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other nitrile-containing compounds . These interactions can lead to changes in the function of the target proteins or enzymes, potentially affecting cellular processes .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, including those involved in the degradation of pollutants . The compound may also interact with the glutathione-related enzymes in cell respiration .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . . These properties suggest that 2-Chloroisophthalonitrile could have good bioavailability.
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level, including changes in protein function and cellular processes .
生化分析
Biochemical Properties
2-Chloroisophthalonitrile plays a crucial role in biochemical reactions, particularly in its function as a fungicide. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione-related enzymes, which are involved in cell respiration. The compound inhibits these enzymes, leading to a disruption in the respiratory processes of target fungi . Additionally, 2-Chloroisophthalonitrile interacts with dehydrogenase, catalase, and acid phosphatase, inhibiting their activities and affecting the overall biochemical balance within the cells .
Cellular Effects
The effects of 2-Chloroisophthalonitrile on various types of cells and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of fungi by arresting mitosis and cell division, inhibiting respiration, and disrupting the synthesis of nucleic acids, amino acids, proteins, lipids, and cell membranes . These disruptions lead to significant changes in cellular processes, ultimately resulting in the death of the target cells.
Molecular Mechanism
The molecular mechanism of 2-Chloroisophthalonitrile involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits glutathione-related enzymes, which play a critical role in cell respiration . This inhibition disrupts the normal respiratory processes, leading to cellular dysfunction and death. Additionally, 2-Chloroisophthalonitrile can cause changes in gene expression, further affecting cellular function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloroisophthalonitrile change over time. The compound’s stability and degradation are influenced by various factors, including temperature and microbial activity. Studies have shown that 2-Chloroisophthalonitrile degrades more rapidly under certain conditions, such as higher temperatures and specific soil moisture levels . The degradation products can also have long-term effects on cellular function, as they may continue to interact with cellular components and disrupt normal processes .
Dosage Effects in Animal Models
The effects of 2-Chloroisophthalonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of 2-Chloroisophthalonitrile can cause severe toxicity, including damage to vital organs and disruption of normal physiological processes . It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
2-Chloroisophthalonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes microbial degradation, leading to the formation of several metabolites. Key enzymes involved in its metabolism include glutathione S-transferase and chlorothalonil hydrolytic dehalogenase . These enzymes facilitate the conversion of 2-Chloroisophthalonitrile into less toxic metabolites, which are then further processed and eliminated from the system .
Transport and Distribution
The transport and distribution of 2-Chloroisophthalonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function . Understanding the transport mechanisms is crucial for determining the compound’s overall impact on cellular processes.
Subcellular Localization
2-Chloroisophthalonitrile exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloroisophthalonitrile can be synthesized through several methods. One common method involves the chlorination of isophthalonitrile. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and it is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods: In industrial settings, the production of 2-chloroisophthalonitrile often involves the ammoxidation of 2-chlorotoluene. This process includes the catalytic oxidation of 2-chlorotoluene in the presence of ammonia, leading to the formation of 2-chloroisophthalonitrile. The reaction is typically conducted at elevated temperatures and pressures to achieve high yields.
化学反应分析
Types of Reactions: 2-Chloroisophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst is used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Derivatives like 2-hydroxyisophthalonitrile or 2-aminoisophthalonitrile.
Reduction Reactions: 2-Chloro-1,3-diaminobenzene.
Oxidation Reactions: 2-Chloroisophthalic acid.
相似化合物的比较
Isophthalonitrile: The parent compound without the chlorine substitution.
2,4,5,6-Tetrachloroisophthalonitrile: A more heavily chlorinated derivative with different chemical properties.
2,4-Dichloroisophthalonitrile: Another chlorinated derivative with two chlorine atoms.
Uniqueness: 2-Chloroisophthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
2-chlorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELQMIQLTBTJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182642 | |
| Record name | 1,3-Benzenedicarbonitrile, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28442-78-6 | |
| Record name | 2-Chloro-1,3-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28442-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarbonitrile, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028442786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarbonitrile, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



